5-(piperazin-1-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCLREQQTZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623244 | |
| Record name | 5-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184899-15-8 | |
| Record name | 5-(Piperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Piperazin 1 Yl 1h Indole and Its Analogues
Established Synthetic Pathways for the Construction of Indole-Piperazine Scaffolds
The formation of the indole-piperazine linkage is most commonly achieved through classical and robust chemical reactions that create a carbon-nitrogen (C-N) bond at the C5 position of the indole (B1671886) ring.
Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from a carbonyl group. wikipedia.org In the context of 5-(piperazin-1-yl)-1H-indole synthesis, this strategy typically involves the reaction of a 5-oxoindole precursor with piperazine (B1678402). The reaction proceeds in two main stages: the initial formation of an intermediate iminium ion, followed by its reduction to the target amine. libretexts.org
The process can be performed sequentially or as a direct, one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com While not the most common route for this specific scaffold, the principles of reductive amination are well-established for creating C-N bonds and have been applied to the synthesis of 5-aminoindole (B14826) derivatives. google.com The general pathway involves the reaction of an appropriate indole-5-carbaldehyde or 5-acetylindole with piperazine under reducing conditions.
Transition metal-catalyzed cross-coupling reactions represent the most prevalent and versatile approach for directly forging the C-N bond between an indole ring and a piperazine moiety. The two most established methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling reaction is a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance. wikipedia.org The reaction typically couples an aryl halide, in this case, a 5-haloindole (e.g., 5-bromo-1H-indole or 5-iodo-1H-indole), with piperazine. wikipedia.orgrsc.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the reaction's scope and allowed for milder conditions. wikipedia.org
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the synthesis of the indole-piperazine scaffold, a 5-haloindole is heated with piperazine in the presence of a stoichiometric or catalytic amount of copper, often in a high-boiling polar solvent like DMF or N-methylpyrrolidone. wikipedia.org Traditional Ullmann reactions require harsh conditions, including high temperatures (often over 200°C), which can limit their applicability. wikipedia.org However, modern variations using soluble copper catalysts and specific ligands have improved the reaction's efficiency and moderated the required conditions. wikipedia.orgorganic-chemistry.org
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Conditions | Milder temperatures (often <120°C) | Harsher, high temperatures (>150-200°C) |
| Substrate Scope | Broad; tolerates a wide range of functional groups | More limited; often requires activated aryl halides |
| Advantages | High yields, mild conditions, excellent functional group tolerance wikipedia.org | Cost-effective catalyst, well-established classical method wikipedia.org |
| Disadvantages | Expensive catalyst and ligands | Harsh conditions, potential for side reactions, lower yields wikipedia.org |
Novel Approaches and Catalytic Methods in Indole-Piperazine Synthesis
Recent advancements in catalysis have focused on improving the efficiency, sustainability, and scope of indole-piperazine synthesis.
Modern synthetic efforts continue to refine transition metal-catalyzed C-N bond formation. For the Buchwald-Hartwig reaction, significant progress has been made through the development of sophisticated ligands. Sterically hindered and electron-rich phosphine ligands, such as those based on biaryl backbones or ferrocene (B1249389) (e.g., Xantphos), have enabled the coupling of less reactive aryl chlorides and allow for reactions to proceed at lower catalyst loadings and temperatures. beilstein-journals.org The use of bidentate phosphine ligands can also accelerate the reaction, leading to higher yields and faster conversions. wikipedia.org These improvements make the palladium-catalyzed synthesis of complex piperazine scaffolds more efficient and synthetically useful. nih.gov Studies have also explored the development of Buchwald-Hartwig aminations on unprotected indoles, which avoids the need for protection-deprotection steps, thereby increasing atom economy and shortening the synthetic sequence. ursinus.edu
The application of green chemistry principles aims to make chemical syntheses more environmentally benign. researchgate.netresearchgate.net Several strategies have been explored for the synthesis of indole and piperazine derivatives. eurekaselect.com These include the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. researchgate.neteurekaselect.com Photoredox catalysis, utilizing visible light to drive reactions under mild conditions, has also emerged as a powerful green alternative. mdpi.com
A significant focus has been on replacing volatile organic solvents with more sustainable alternatives like water or conducting reactions under solvent-free conditions. researchgate.neteurekaselect.com For instance, palladium-catalyzed aminations have been successfully performed using piperazine itself as the solvent, demonstrating an eco-friendly and cost-effective approach. nih.gov These methods reduce waste and energy consumption, aligning with the goals of sustainable chemical manufacturing. researchgate.netresearchgate.net
| Green Chemistry Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, improved purity. eurekaselect.com |
| Use of Green Solvents | Employing environmentally benign solvents such as water or ethanol. | Reduced toxicity and environmental impact. researchgate.net |
| Solvent-Free Reactions | Conducting the reaction with neat reactants, often by melting one of the substrates. | Eliminates solvent waste, simplifies purification, increases reaction concentration. nih.gov |
| Photoredox Catalysis | Uses visible light to initiate catalytic cycles for C-N bond formation. | Mild reaction conditions (room temperature), low energy consumption, unique reactivity. mdpi.com |
Strategies for Derivatization and Structural Modification of the this compound Core
Once the core this compound scaffold is synthesized, it can be further modified at several positions to create a diverse library of analogues. The piperazine ring is often incorporated into molecules to modulate their physicochemical properties and biological activity. nih.govtandfonline.com
The most common site for derivatization is the distal nitrogen atom (N-4) of the piperazine ring. This secondary amine is readily functionalized through standard reactions such as:
Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex N-substituents.
The indole nitrogen (N-1) is another key position for modification. It can be alkylated, acylated, or sulfonylated to alter the electronic properties of the indole ring and introduce new functional groups. derpharmachemica.com Furthermore, other positions on the indole ring, such as C2, C3, C4, C6, and C7, can be functionalized through various electrophilic substitution or metal-catalyzed reactions, although this may require protective group strategies to ensure selectivity. The ability to modify these multiple sites allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. nih.govtandfonline.com
Computational Chemistry and Molecular Modeling of 5 Piperazin 1 Yl 1h Indole Derivatives
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in elucidating the binding modes of 5-(piperazin-1-yl)-1H-indole derivatives and identifying key interactions that contribute to their biological activity.
Molecular docking studies have been successfully employed to identify the putative binding sites and critical amino acid residue interactions for various derivatives of the this compound scaffold with their biological targets. For instance, in the context of the 5-HT1A receptor, a common target for this class of compounds, docking simulations have revealed a consensus binding mode. The protonated nitrogen atom of the piperazine (B1678402) ring is frequently observed to form a crucial charge-reinforced hydrogen bond or a salt bridge with a conserved aspartate residue, such as Asp(3.32) or Asp116, which anchors the ligand within the binding pocket nih.govnih.gov.
The indole (B1671886) moiety of these derivatives typically inserts into a hydrophobic pocket formed by transmembrane helices of the receptor nih.gov. Specific interactions, such as hydrogen bonding between the indole NH group and residues like Thr3.37, further stabilize the ligand-receptor complex nih.gov. For example, in a study of indolylalkylpiperazine derivatives, the indole headgroup was found to be situated in a pocket created by transmembrane helices 3, 5, 6, and 7 of the 5-HT1A receptor nih.gov.
Beyond identifying binding sites, molecular docking allows for the assessment of binding affinities, often expressed as a docking score or estimated binding energy (e.g., kcal/mol). These scores provide a semi-quantitative prediction of the ligand's potency. For instance, studies on piperazine-linked thiohydantoin derivatives as potential androgen antagonists showed binding energies ranging from -11.1 to -9.30 kcal/mol researchgate.net.
The orientation of the ligand within the binding site is another critical aspect determined by docking studies. For some piperidine/piperazine-based compounds targeting the sigma-1 receptor, a reverse orientation with a 180° horizontal flip was observed for less active compounds compared to their more potent congeners nih.gov. This highlights the importance of the correct spatial arrangement of key pharmacophoric features for optimal receptor interaction.
The following table summarizes representative binding affinity data for some this compound derivatives and related compounds with their respective targets, as determined by molecular docking and experimental assays.
| Compound Derivative | Target Receptor | Docking Score/Binding Affinity (Predicted) | Experimental Affinity (Ki or IC50) | Key Interacting Residues |
| 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives | 5-HT1A | Not specified | IC50 = 15 nM (for most potent) | Asp(3.32) nih.gov |
| Indolealkylpiperazine derivative (FW01) | 5-HT1A | Not specified | Ki = 51 ± 16 nM | D3.32, T3.37 nih.gov |
| Indolealkylpiperazine derivative (9_24) | 5-HT1A | Not specified | Ki = 5 ± 0.6 nM | Not specified |
| Piperidine/piperazine-based compound (1) | Sigma-1 Receptor | Not specified | Ki = 3.2 nM | Glu172, Asp126, Phe107 nih.gov |
| Piperazine-linked thiohydantoin derivative (L14) | Androgen Receptor | -11.1 kcal/mol (Binding Energy) | Not specified | Not specified |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational flexibility of both the ligand and the receptor over time. This technique is crucial for assessing the stability of the predicted binding poses and understanding the influence of the cellular environment.
For example, MD simulations performed on a potent sigma-1 receptor agonist from a piperidine/piperazine series revealed the crucial amino acid residues that consistently interacted with the compound throughout the simulation, confirming the stability of the docked pose nih.gov. These dynamic studies provide a more realistic representation of the binding event and can help to refine the understanding of the structure-activity relationship nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
For piperazine derivatives, QSAR studies have identified several molecular descriptors that are significantly correlated with their biological inhibitory activity mdpi.comresearchgate.net. These descriptors can be broadly categorized into electronic, steric, and topological properties. For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were all significantly correlated with the inhibitory activity mdpi.comresearchgate.net.
Another QSAR model developed for piperazine and keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) in the binding of ligands to the renin enzyme openpharmaceuticalsciencesjournal.com. These findings provide valuable insights into the structural features that can be modified to enhance the biological activity of these compounds.
The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) for the training set of compounds and its cross-validation correlation coefficient (Q²) openpharmaceuticalsciencesjournal.com. A robust QSAR model can serve as a valuable tool in the drug discovery process, enabling the prioritization of candidate molecules for synthesis and biological testing.
The following table lists some of the common molecular descriptors used in QSAR studies of piperazine-containing compounds and their general interpretation.
| Descriptor Category | Descriptor Example | Interpretation |
| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of a molecule to accept electrons. mdpi.comresearchgate.net |
| Electrophilicity index (ω) | A measure of the electrophilic character of a molecule. mdpi.comresearchgate.net | |
| Steric/Topological | Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability. mdpi.comresearchgate.net |
| Topological Polar Surface Area (PSA) | Represents the surface area of polar atoms, influencing membrane permeability. mdpi.comresearchgate.net | |
| Sv (Sum of atomic van der Waals volumes) | A measure of the molecular volume. openpharmaceuticalsciencesjournal.com | |
| Physicochemical | Aqueous Solubility (Log S) | Predicts the solubility of the compound in water. mdpi.comresearchgate.net |
Development of 2D and 3D-QSAR Models for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in modern medicinal chemistry, enabling the prediction of the biological activity of compounds based on their molecular structures. For derivatives of this compound, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been instrumental in identifying promising candidates for various therapeutic targets.
2D-QSAR studies on related scaffolds, such as arylpiperazines, have demonstrated the utility of this approach in predicting biological activity, such as affinity for serotonin (B10506) receptors. nih.gov These models typically correlate physicochemical properties and topological indices with the observed biological response. For instance, a hologram QSAR (HQSAR) model developed for a series of arylpiperazine compounds targeting the 5-HT(1A) receptor showed a high predictive ability, with a cross-validated correlation coefficient (q²) of 0.81 and a non-cross-validated correlation coefficient (r²) of 0.96. nih.gov Such models utilize fragment distinctions including atoms, bonds, connections, chirality, and hydrogen bond donors and acceptors to generate predictive statistical models. nih.gov
While specific 2D-QSAR studies on this compound derivatives are not extensively documented in publicly available literature, the principles from studies on analogous structures provide a framework for their development. The general approach involves calculating a wide array of molecular descriptors and employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the SAR by considering the three-dimensional arrangement of atoms. These methods are particularly valuable for optimizing lead compounds. For a series of pyrazinopyridoindoles and related piperazine-containing compounds with antihistaminic (H1) activity, a 3D-QSAR model was developed that identified key biophoric and secondary sites, including H-acceptors, H-donors, heteroatoms, and hydrophobic and steric regions. nih.gov This model successfully predicted the activity of a test set of compounds, underscoring the predictive power of 3D-QSAR in drug design. nih.gov
For this compound derivatives, a hypothetical 3D-QSAR study would involve aligning a series of analogs and calculating steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). The resulting contour maps would visually represent regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.
The predictive power and statistical significance of these QSAR models are rigorously evaluated through internal and external validation techniques. Key statistical parameters are summarized in the table below, based on representative studies of related compound classes.
| QSAR Model Type | Compound Class | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |
| HQSAR (2D) | Arylpiperazines (5-HT1A ligands) | 0.81 | 0.96 | Model successfully predicted the affinity of an external test set, with contribution maps highlighting important structural fragments. nih.gov |
| 3D-QSAR | Pyrazinopyridoindoles and related compounds (Antihistamines) | - | - | Identified three biophoric and six secondary sites crucial for activity, including H-acceptor, H-donor, and hydrophobic regions. nih.gov |
Elucidation of Physicochemical and Structural Descriptors Influencing Activity
The predictive power of QSAR models is fundamentally dependent on the selection of relevant physicochemical and structural descriptors. These descriptors quantify various aspects of a molecule's properties and are correlated with its biological activity. The elucidation of these descriptors is a critical step in understanding the SAR of this compound derivatives.
Physicochemical Descriptors:
Physicochemical descriptors play a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of drug candidates. Key descriptors that are often found to influence the biological activity of piperazine and indole-containing compounds include:
Lipophilicity (logP): This descriptor is crucial for membrane permeability and binding to hydrophobic pockets of target proteins. In many QSAR studies, lipophilicity shows a significant correlation with biological activity. nih.gov
Electronic Properties: Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges can influence electrostatic interactions with the target receptor. researchgate.net
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding affinity. nih.gov
Polarizability: This descriptor relates to the ease with which the electron cloud of a molecule can be distorted, influencing non-covalent interactions. researchgate.net
A study on the structure-activity relationships of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates highlighted the importance of lipophilicity and electronic properties in their antimycobacterial activity. mdpi.com
Structural Descriptors:
Structural descriptors provide information about the topology, geometry, and connectivity of a molecule. These are often categorized as:
Topological Indices: These are numerical values derived from the graph representation of a molecule, such as connectivity indices and shape indices.
Steric Descriptors: Parameters like molecular refractivity and van der Waals volume account for the size and shape of the molecule, which are critical for complementarity with the binding site.
Pharmacophoric Features: The spatial arrangement of key features like aromatic rings, hydrogen bond acceptors/donors, and charged centers is crucial for receptor binding. 3D-QSAR studies are particularly effective at identifying these features. nih.gov
In a study of indolyalkylpiperazine derivatives as selective 5-HT1A receptor agonists, modifications to the amide tail group and the indole headgroup were found to be pivotal in determining binding affinity and selectivity, highlighting the importance of specific structural features. nih.gov
The following table summarizes some of the key physicochemical and structural descriptors and their potential influence on the biological activity of this compound derivatives, based on findings from related compound classes.
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Physicochemical | Lipophilicity (logP) | Affects membrane permeability and hydrophobic interactions with the target. nih.gov |
| Dipole Moment | Influences long-range electrostatic interactions with the receptor. researchgate.net | |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions within the binding pocket. nih.gov | |
| Structural | Molecular Connectivity Indices | Relate to the branching and complexity of the molecule. |
| Steric Parameters (e.g., Molar Refractivity) | Govern the fit of the molecule within the active site. nih.gov | |
| Presence of Aromatic Rings | Can engage in π-π stacking and other hydrophobic interactions. |
By systematically analyzing these descriptors through computational models, researchers can gain a comprehensive understanding of the SAR for this compound derivatives, guiding the design of new compounds with improved therapeutic potential.
Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl 1h Indole Analogues
Impact of Substituent Modifications on Biological Activity and Receptor Selectivity
Effects of Aromatic and Aliphatic Substituents on Indole (B1671886) and Piperazine (B1678402) Rings
Substitutions on the aromatic indole nucleus and the N-aryl or N-alkyl piperazine moiety play a pivotal role in modulating the pharmacological properties of these compounds. Research has shown that both the electronic nature and the steric bulk of these substituents are critical determinants of receptor affinity and selectivity.
For instance, in a series of compounds targeting dopamine (B1211576) D2 and D3 receptors, the direct attachment of the piperazine moiety to the 5-position of the indole ring resulted in a compound with high affinity for both receptors (Ki D2 = 30 nM, D3 = 2 nM). nih.gov This highlights the inherent potential of the unsubstituted core scaffold.
Further studies on related arylpiperazine derivatives have demonstrated that the position of substituents on an N-phenyl ring can be crucial. Generally, para-substituted compounds have been found to exhibit stronger biological activity compared to their ortho- or meta-substituted counterparts. The introduction of various heterocyclic rings, including substituted indoles, on the nitrogen of the piperazine ring has been shown to be well-tolerated, leading to compounds with high affinity and selectivity for the D3 receptor. nih.gov
The table below illustrates the impact of substituting the indole ring with different bioisosteres on the binding affinity for D2 and D3 dopamine receptors.
Binding Affinity (Ki, nM) of Indole Bioisosteres at Dopamine Receptors
| Compound | Indole Bioisostere | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| 10i | Benzo[b]thiophene | 76.9 | 1.69 |
| 10h | Benzofuran (B130515) | 132 | 5.23 |
| 10j | Quinoline (B57606) | 158 | ~5.23 |
Data sourced from a study on N-heterocyclic substituted piperazine derivatives. nih.gov
Influence of Heterocyclic Ring Modifications on Pharmacological Profiles
Modification of the core heterocyclic structures, either by replacing the indole ring with other heterocycles (bioisosteric replacement) or by altering the piperazine ring, can lead to significant changes in the pharmacological profile.
As demonstrated in the table above, replacing the 5-hydroxyindole (B134679) moiety with benzo[b]thiophene (compound 10i) resulted in high affinity for both D2 and D3 receptors. nih.gov In contrast, the benzofuran analogue (compound 10h) was two- to three-fold less potent. nih.gov The quinoline derivative (compound 10j) showed similar potency to the benzofuran analogue but was the least potent at the D2 receptor within this series. nih.gov Another bioisosteric replacement, the indazole derivative (compound 10g), also exhibited high affinity for both D2 and D3 receptors. nih.gov
These findings underscore the importance of the electronic and structural properties of the heterocyclic system in dictating receptor interactions. The choice of bioisostere can fine-tune the affinity and selectivity profile of the resulting compound.
Positional Effects of Indole and Piperazine Linkage on Receptor Interaction
The manner in which the indole and piperazine rings are connected is a critical factor governing the interaction of these molecules with their biological targets. The length, flexibility, and chemical nature of the linker can significantly impact binding affinity and selectivity.
Investigation of Linker Length and Flexibility
Studies have shown that a direct linkage between the indole and piperazine moieties can be highly effective. For example, a compound where the piperazine is directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 receptors. nih.gov
However, the introduction of a linker can also be advantageous and is a common strategy in the design of analogues. The nature of this linker is crucial. For instance, a 5-substituted indole derivative with a methylene (B1212753) linker (an sp3 hybridized carbon) showed approximately half the affinity for both D2 and D3 receptors compared to its counterpart with an amide linker. nih.gov This suggests that the rigidity and electronic properties of the linker can have a profound effect on how the molecule presents itself to the receptor binding site.
Interestingly, for maintaining high affinity and selectivity for the D3 receptor, it has been demonstrated that the heterocyclic ring does not necessarily need to be directly connected to the piperazine ring; linkers such as an amide or a methylene group are well-tolerated. nih.gov
Role of Hybridization State at the Connecting Carbon Atom (sp2 vs. sp3)
The hybridization state of the atom connecting the indole and piperazine moieties influences the geometry and flexibility of the molecule, which in turn affects receptor binding. An sp2 hybridized carbon, as part of an amide or an aromatic linker, will enforce a more planar and rigid conformation compared to an sp3 hybridized carbon in an alkyl chain, which allows for greater conformational freedom.
As noted previously, a 5-substituted indole derivative with an amide linker (containing sp2 hybridized carbon and nitrogen) displayed higher affinity for D2 and D3 receptors than a similar compound with a methylene (sp3) linker. nih.gov This suggests that for this particular receptor interaction, a more constrained and potentially planar linker is beneficial. The delocalized electrons of the amide bond may also participate in favorable electronic interactions within the binding pocket.
Analysis of Steric and Electronic Factors Influencing Pharmacological Profiles
The pharmacological profiles of 5-(piperazin-1-yl)-1H-indole analogues are ultimately governed by a complex interplay of steric and electronic factors. These factors determine the molecule's ability to adopt the correct conformation for receptor binding and to establish key interactions with amino acid residues in the binding pocket.
Steric factors relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, they can also promote favorable van der Waals interactions if they fit well within a hydrophobic pocket. The observation that para-substituted arylpiperazines often show higher activity than ortho- or meta-isomers suggests that the position of the substituent is critical for optimal steric interactions.
Electronic factors pertain to the distribution of electrons within the molecule, which influences its polarity, ability to form hydrogen bonds, and potential for electrostatic or pi-pi stacking interactions. The electron-donating or electron-withdrawing nature of substituents can alter the electron density of the aromatic rings and the basicity of the piperazine nitrogens, which are often crucial for forming salt bridges with acidic residues like aspartate in the receptor binding site.
Quantitative structure-activity relationship (QSAR) studies on related arylpiperazine derivatives often employ descriptors that quantify these steric and electronic properties to build predictive models of biological activity. While specific QSAR analyses for the this compound core are not detailed in the available literature, the principles from related compound classes strongly suggest that a careful balance of these steric and electronic properties is essential for designing potent and selective ligands.
Hammett and Taft Parameters in SAR Analysis
Quantitative structure-activity relationship (QSAR) studies frequently employ electronic and steric parameters, such as Hammett (σ) and Taft (Es) parameters, to correlate the physicochemical properties of substituents with the biological activity of a series of analogues. While specific QSAR studies applying Hammett and Taft equations directly to a series of this compound analogues are not extensively documented in publicly available research, the principles are broadly applicable to understanding the electronic and steric effects of substituents on the indole ring and their impact on receptor affinity and efficacy.
In related series of arylpiperazine derivatives, the electronic nature of substituents on the aromatic ring has been shown to be a significant determinant of biological activity. For instance, in a study on a series of (phenylpiperazinyl-alkyl)oxindole derivatives, which share the arylpiperazine pharmacophore, Hansch-type analysis revealed that the electronic effects of substituents at the meta and para positions of the phenyl ring are beneficial for binding affinity at the 5-HT7 receptor. This suggests that modulating the electron density of the aromatic system, in this case, the indole ring of this compound, could significantly influence receptor interaction.
A hypothetical Hammett analysis for a series of substituted this compound analogues could be represented by the following equation:
log(1/C) = k₁σ + k₂Es + k₃
Where:
log(1/C) is the biological activity (e.g., the inverse of the IC50 or Ki value).
σ represents the Hammett electronic parameter of a substituent on the indole ring.
Es represents the Taft steric parameter of the same substituent.
k₁, k₂, and k₃ are constants derived from regression analysis.
A positive value for k₁ would indicate that electron-withdrawing groups on the indole ring enhance biological activity, while a negative value would suggest that electron-donating groups are favorable. Similarly, the sign and magnitude of k₂ would provide insights into the steric tolerance of the receptor's binding pocket for substituents at that position.
The following interactive table provides hypothetical data to illustrate how such a QSAR study might be presented. The substituent, its Hammett (σp) and Taft (Es) parameters, and the resulting hypothetical biological activity (pIC50) are shown.
| Substituent (at C5 of Indole) | Hammett Parameter (σp) | Taft Steric Parameter (Es) | Hypothetical pIC50 |
| H | 0.00 | 0.00 | 7.2 |
| CH3 | -0.17 | -1.24 | 7.5 |
| Cl | 0.23 | -0.97 | 7.8 |
| OCH3 | -0.27 | -0.55 | 7.3 |
| CN | 0.66 | -0.51 | 8.1 |
| NO2 | 0.78 | -1.01 | 8.3 |
This table demonstrates that in this hypothetical scenario, electron-withdrawing groups (positive σp) and smaller to moderately sized substituents (less negative Es) might lead to higher biological activity.
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional arrangement of a molecule, its conformation, is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound analogues, therefore, plays a pivotal role in understanding their SAR and in the design of more potent and selective ligands. The inherent flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the indole moiety allow these molecules to adopt a multitude of conformations. Identifying the specific conformation that is recognized by the receptor, the so-called "bioactive conformation," is a primary goal of these studies.
Various experimental and computational techniques are employed to investigate the conformational landscape of these molecules. Experimental methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the solid-state and solution-phase conformations, respectively. However, the conformation observed in a crystal lattice or in solution may not necessarily be the one adopted upon binding to a receptor.
Computational methods, including molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the potential energy surface of a molecule and identifying low-energy, stable conformations. Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand and its interactions with the receptor over time.
For the broader class of 1-arylpiperazines, conformational studies have suggested that a relatively coplanar arrangement of the aryl ring and the piperazine ring may be a key feature of the bioactive conformation for binding to serotonin (B10506) receptors. nih.gov This is often achieved through the synthesis and biological evaluation of conformationally restricted analogues, where the flexibility of the molecule is reduced to lock it into a specific conformation. If a rigid analogue that mimics a particular conformation of the flexible parent molecule retains or exhibits enhanced biological activity, it provides strong evidence for that conformation being the bioactive one.
In the context of this compound analogues, the bioactive conformation is likely to be influenced by the specific receptor subtype being targeted. For instance, molecular modeling studies of related indole derivatives targeting the 5-HT1A receptor have highlighted the importance of a charge-reinforced hydrogen bond between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain 3. The spatial orientation of the indole moiety relative to the piperazine ring is crucial for establishing additional favorable interactions with aromatic and hydrophobic residues within the binding pocket.
The elucidation of the bioactive conformation of this compound analogues can be further refined through 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These approaches generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. This information provides a detailed 3D model of the pharmacophore and the steric and electronic requirements of the receptor's binding site, guiding the design of new analogues with optimized conformational and physicochemical properties for enhanced receptor affinity and selectivity.
Receptor Binding and Functional Assays for 5 Piperazin 1 Yl 1h Indole Derivatives
Assessment of Ligand Affinity for Dopamine (B1211576) Receptors (D2 and D3)
The initial step in characterizing the pharmacological profile of 5-(piperazin-1-yl)-1H-indole derivatives involves determining their binding affinity for the dopamine D2 and D3 receptors. This is crucial for understanding their potential to modulate dopaminergic neurotransmission.
Radioligand Binding Assays for Receptor Occupancy and Affinity Constant Determination
Radioligand binding assays are a fundamental technique used to quantify the affinity of a compound for a specific receptor. In the case of this compound derivatives, these assays are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that are genetically engineered to express high levels of either the human D2 or D3 dopamine receptor.
The principle of this assay involves the competition between a radiolabeled ligand (a compound with a radioactive isotope attached) and the unlabeled test compound (the this compound derivative) for binding to the receptor. A commonly used radioligand for D2 and D3 receptor binding studies is [³H]spiperone. By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC₅₀ value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor, with lower values indicating higher affinity.
A study by Johnson et al. (2012) investigated a series of N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. Their findings from radioligand binding assays are summarized in the table below. nih.gov
| Compound | D2 Ki (nM) | D3 Ki (nM) |
| (-)-19 | 16.4 | 1.15 |
| (-)-40 | 1072 | 1.84 |
| (-)-45 | 901 | 1.09 |
Competitive Binding Studies for Receptor Specificity Profiling
Competitive binding studies are an extension of the radioligand binding assays and are essential for determining the selectivity of a compound for a particular receptor subtype. By performing these assays with a panel of different receptors, a receptor specificity profile can be generated. For this compound derivatives, it is particularly important to assess their affinity for D2 versus D3 receptors, as the structural similarity between these two receptor subtypes often leads to non-selective binding. nih.gov
The selectivity of a compound is typically expressed as a ratio of the Ki values for the two receptors. For example, the D2/D3 selectivity ratio is calculated by dividing the Ki value for the D2 receptor by the Ki value for the D3 receptor. A higher ratio indicates greater selectivity for the D3 receptor.
The research by Johnson et al. (2012) also provided data on the D2/D3 selectivity of the synthesized compounds. nih.gov
| Compound | D2/D3 Selectivity Ratio |
| (-)-19 | 14.3 |
| (-)-40 | 583.2 |
| (-)-45 | 827.5 |
Functional Characterization via G-Protein Coupled Receptor (GPCR) Assays
Beyond determining binding affinity, it is crucial to understand the functional effect of a compound once it binds to the receptor. For GPCRs like the D2 and D3 receptors, this involves assessing whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).
Agonist and Partial Agonist Activity Measurement Using GTPγS Binding Assays
The [³⁵S]GTPγS binding assay is a widely used functional assay to determine the agonist or partial agonist activity of a compound at a GPCR. When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The [³⁵S]GTPγS assay utilizes a non-hydrolyzable analogue of GTP, [³⁵S]GTPγS, which, upon binding to the G-protein, results in a persistent signal that can be measured.
The potency of an agonist is determined by its EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response. The efficacy (Emax) of a compound is its maximal effect relative to a full agonist.
In the study by Johnson et al. (2012), selected this compound derivatives were evaluated for their functional activity at D2 and D3 receptors using the [³⁵S]GTPγS binding assay in CHO cell membranes. nih.gov
| Compound | D2 EC₅₀ (nM) | D3 EC₅₀ (nM) |
| (-)-19 | 2.96 | 1.26 |
| (-)-40 | 114 | 0.26 |
Evaluation of Receptor Efficacy and Potency in Cellular Systems
While [³⁵S]GTPγS binding assays provide valuable information on G-protein activation, it is also important to assess the functional consequences of receptor activation in a more integrated cellular system. This can be achieved through various cellular assays that measure downstream signaling events, such as changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels or reporter gene expression.
For D2-like receptors, which are typically coupled to Gi/o proteins, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Therefore, measuring changes in cAMP concentration in response to a compound can provide a measure of its efficacy and potency.
Selectivity Profiling Against Other Neurotransmitter Receptors and Enzyme Targets
To fully characterize the pharmacological profile of this compound derivatives and to predict their potential for off-target effects, it is essential to assess their binding affinity against a broad panel of other neurotransmitter receptors and enzyme targets. Due to the presence of the arylpiperazine moiety, these compounds have the potential to interact with various other receptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov
A comprehensive selectivity profile is typically generated by screening the compounds in radioligand binding assays against a panel of receptors, which may include various subtypes of serotonin, adrenergic, muscarinic, and histamine (B1213489) receptors, as well as neurotransmitter transporters and common enzymes.
The work by Johnson et al. (2012) focused primarily on the D2 and D3 dopamine receptors, demonstrating that significant selectivity for the D3 subtype can be achieved within this chemical class. For instance, compound (-)-40 exhibited a D2/D3 selectivity ratio of 583.2 in binding assays and a functional selectivity of 438 in GTPγS assays, highlighting it as a highly selective D3 receptor agonist. nih.gov Further studies on related arylpiperazine derivatives have shown that modifications to the core structure can modulate affinity for other receptors, such as the 5-HT₁ₐ and 5-HT₂ₐ receptors, indicating the importance of broad selectivity profiling for this class of compounds. mdpi.comnih.gov
Mechanistic Investigations of Biological Activities of 5 Piperazin 1 Yl 1h Indole Derivatives
Modulation of Specific Biological Pathways
Derivatives of 5-(piperazin-1-yl)-1H-indole have been shown to influence fundamental cellular processes, including inflammatory signaling and the regulation of cell life and death. Understanding these interactions is crucial for the development of targeted therapies.
Elucidation of Effects on Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
The piperazine (B1678402) moiety is a common feature in many compounds with anti-inflammatory properties. acs.org Mechanistic studies on related piperazine-containing compounds have revealed their ability to interfere with key inflammatory signaling pathways. For instance, certain ferrocenyl(piperazin-1-yl)methanone-based derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB signaling pathway. researchgate.net This inhibition, in turn, suppresses the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for controlling inflammation.
Furthermore, other substituted aryl piperazine derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and COX-2, enzymes that are pivotal in the inflammatory cascade. nih.gov While these studies were not conducted specifically on this compound derivatives, they provide a strong rationale for investigating similar mechanisms for this class of compounds, given the shared piperazine core. The indole (B1671886) nucleus itself is also found in compounds with anti-inflammatory activity, suggesting that the combination of these two pharmacophores could lead to potent modulation of inflammatory pathways.
Impact on Cell Proliferation and Apoptotic Pathways
The influence of piperazine and indole derivatives on cell survival and programmed cell death (apoptosis) has been a significant area of research, particularly in the context of cancer. Studies on various piperazine derivatives have demonstrated their capacity to inhibit cancer cell proliferation and induce caspase-dependent apoptosis. acs.org For example, a novel piperazine derivative, identified as C505, was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation. acs.orgdoi.org
Another piperazine derivative, CB01, has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway. nih.gov This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax. nih.gov Furthermore, a study on an indole-containing piperazine derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), revealed its ability to induce apoptosis in benign prostatic hyperplasia, independent of its activity on α1-adrenoceptors. nih.gov This compound was found to upregulate the expression of the pro-apoptotic protein Bax. nih.gov These findings underscore the potential for this compound derivatives to target apoptotic pathways, a mechanism of significant interest in anticancer drug discovery.
Interaction with Cellular Targets and Enzymes
The biological effects of this compound derivatives are mediated through their interaction with specific cellular components. Research has focused on their ability to interfere with the cytoskeleton and modulate the activity of key enzymes involved in cellular regulation.
Investigation of Tubulin Polymerization Inhibition
Both piperazine and indole moieties are present in known inhibitors of tubulin polymerization. nih.govnih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. mdpi.com Compounds that disrupt microtubule dynamics are potent anticancer agents. Research on various indole derivatives has shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. doi.org Molecular docking studies suggest that some piperazine-based compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. acs.org While direct studies on this compound derivatives are limited, the established activity of both parent scaffolds strongly suggests that this class of compounds may also function as microtubule-targeting agents.
Studies on Histone Deacetylase 6 (HDAC6) Inhibition and Neurite Outgrowth Promotion
A significant breakthrough in understanding the therapeutic potential of this scaffold comes from studies on indole-piperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). acs.orgnih.gov HDAC6 is a unique member of the histone deacetylase family that primarily deacetylates non-histone proteins, including α-tubulin, a key component of microtubules. acs.orgnih.gov
A study on novel indole-piperazine derivatives bearing a hydroxamic acid moiety revealed their potent and selective inhibition of HDAC6. acs.orgnih.gov The most potent compound from this series, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, exhibited an IC50 value of 13.6 nM for HDAC6. acs.orgnih.gov Mechanistically, this compound was shown to increase the acetylation of α-tubulin in a dose-dependent manner. nih.gov
The inhibition of HDAC6 by these derivatives was also linked to the promotion of neurite outgrowth in PC12 cells, a cell line commonly used in neuroscience research. acs.orgnih.gov The lead compound induced neurite outgrowth without causing toxicity and demonstrated neuroprotective activity against oxidative stress. acs.orgnih.gov This suggests a promising therapeutic avenue for neurodegenerative diseases.
Table 1: HDAC6 Inhibitory Activity of Indole-Piperazine Derivatives
| Compound | IC50 (nM) for HDAC6 |
| 9c | 13.6 |
| Tubastatin A (Reference) | - |
| Data sourced from a study on novel indole-piperazine derivatives. The table shows the half-maximal inhibitory concentration (IC50) for compound 9c against HDAC6. |
Exploration of Mechanisms in Neurodegenerative Disease Models
The neuroprotective effects and neurite outgrowth-promoting activities of this compound derivatives have led to their investigation in the context of neurodegenerative diseases. The indole and piperazine scaffolds are present in many compounds being explored for conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.gov
For instance, derivatives of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole have been investigated as multi-target-directed ligands for Alzheimer's disease, showing potential to interact with targets like the 5-HT6 receptor. nih.gov Antagonism of the 5-HT6 receptor is considered a promising strategy for improving cognitive function. nih.gov
In the context of Parkinson's disease, a structure-activity relationship study of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues led to the development of highly selective D3 dopamine (B1211576) receptor agonists. acs.org Dopamine receptor agonists are a cornerstone of symptomatic treatment for Parkinson's disease. Furthermore, some of these lead compounds also exhibited antioxidant activity and were evaluated in an in vivo animal model of Parkinson's disease. acs.org These studies, while on more complex derivatives, highlight the potential of the this compound core to serve as a scaffold for developing therapies that target the underlying mechanisms of neurodegeneration.
Analysis of Antioxidant Properties in Cellular Oxidative Stress Models
Derivatives of this compound have demonstrated notable antioxidant capabilities in various in vitro assays designed to model cellular oxidative stress. These compounds are believed to exert their effects through direct radical scavenging and by modulating cellular antioxidant defense mechanisms.
Research into a series of piperazine-substituted indole derivatives has highlighted their potent free radical scavenging activity. In studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant potential, certain derivatives exhibited scavenging activity comparable to that of Vitamin E, a well-established antioxidant. For instance, specific compounds within this class have shown DPPH free radical scavenging activity of 81.63% and 85.63%, close to the 88.6% activity of Vitamin E under similar experimental conditions. acarindex.com
Further investigations into indole compounds bearing 4-substituted piperazine moieties have revealed strong inhibitory effects on superoxide (B77818) radical formation. eurekaselect.com In one study, several derivatives displayed significant inhibition of superoxide radicals, with some compounds showing inhibitory effects of up to 88%, exceeding that of Vitamin E (62%). eurekaselect.com The indole nucleus itself is recognized for its capacity to protect the nervous system against oxidative stress. eurekaselect.com The combination of the indole and piperazine moieties appears to create a synergistic effect, enhancing the antioxidant potential. One patent highlighted that lead compounds featuring the this compound structure exhibited potent anti-oxidant activity in a cellular model of neurotoxicity induced by 6-hydroxydopamine (6-OHDA). google.com
The table below summarizes the antioxidant activity of selected this compound derivatives from various studies.
| Derivative Type | Assay | Result | Reference Compound | Reference Result |
| Piperazine Substituted Indole | DPPH Scavenging | 81.63% | Vitamin E | 88.6% |
| Piperazine Substituted Indole | DPPH Scavenging | 85.63% | Vitamin E | 88.6% |
| 4-Substituted Piperazine Indole | Superoxide Inhibition | 75% | Vitamin E | 62% |
| 4-Substituted Piperazine Indole | Superoxide Inhibition | 88% | Vitamin E | 62% |
Mitigation of Neurotoxicity in In Vitro Cellular Systems
The neuroprotective effects of this compound derivatives are closely linked to their antioxidant properties. By counteracting oxidative stress, these compounds can mitigate the downstream cellular damage that leads to neuronal death in various neurodegenerative conditions.
In vitro studies using neuronal cell lines, such as SH-SY5Y, have provided substantial evidence for the neuroprotective capabilities of these compounds. For example, melatonin (B1676174) derivatives incorporating an indole structure have been shown to efficiently prevent hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells. nih.gov This is significant as H₂O₂ is a key mediator of oxidative damage in neuronal cells.
Furthermore, indole-based compounds have demonstrated the ability to protect against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov In cellular models, these compounds have been shown to increase mitochondrial activity and significantly reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage and neuroinflammation, in the presence of Aβ-induced toxicity. nih.gov Specifically, treatment with certain indole derivatives led to a 25% average increase in cell viability and a reduction of reactive oxygen species (ROS) levels back to basal states in the face of Aβ-induced damage. nih.gov
The neuroprotective potential of compounds containing the this compound core has also been demonstrated in models relevant to Parkinson's disease. Radical quenching studies have confirmed the potent antioxidant activity of these derivatives, which is highly relevant given the strong implication of oxidative stress in the pathogenesis of this disease. nih.gov
The following table presents findings on the neuroprotective effects of this compound derivatives in in vitro models.
| Derivative Class | Cell Line | Neurotoxin | Effect |
| Indole-based Melatonin Derivative | SH-SY5Y | H₂O₂ | Prevention of oxidative stress |
| Indole-phenolic Hybrid | SH-SY5Y | Amyloid-beta (25-35) | 25% average increase in cell viability |
| Indole-phenolic Hybrid | SH-SY5Y | Amyloid-beta (25-35) | Reduction of ROS to basal levels |
| Indole-phenolic Hybrid | SH-SY5Y | Amyloid-beta (25-35) | Significant reduction in LDH release |
In Vitro Pharmacological Profiles of 5 Piperazin 1 Yl 1h Indole Analogues
In Vitro Studies in Anti-Infective Research
Analogues of 5-(piperazin-1-yl)-1H-indole have demonstrated promising activity against various infectious agents, including bacteria and viruses. The following subsections explore their potential as antitubercular, antibacterial, and antiviral agents based on in vitro studies.
Evaluation of Antitubercular Activity Against Mycobacterium tuberculosis Strains
The rise of drug-resistant tuberculosis has necessitated the discovery of new antitubercular agents with novel mechanisms of action. One such target is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. nih.govchemrxiv.org Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
Several studies have investigated indole-based compounds as potential MmpL3 inhibitors. For instance, a series of indole-2-carboxamides were designed and synthesized, with some compounds exhibiting significant antitubercular activity. While not exclusively this compound analogues, these studies on related indole (B1671886) structures provide valuable insights. One study identified a potent candidate with a minimum inhibitory concentration (MIC) of 1.56 µM against M. tuberculosis. nih.govrsc.org Another study on indole-2-carboxamides reported compounds with MICs as low as 0.39 µM. chemrxiv.org These findings underscore the potential of the indole core in developing effective antitubercular drugs targeting MmpL3.
Furthermore, a piperidinol-containing molecule, PIPD1, and its analogues have been shown to exert bactericidal activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by directly inhibiting the flippase activity of MmpL3. researchgate.netnih.gov This activity is achieved without disrupting the proton motive force across the inner membrane, highlighting a specific mechanism of action. researchgate.netnih.gov
Table 1: Antitubercular Activity of Selected Indole Analogues
| Compound Class | Target | Organism | Activity (MIC) |
|---|---|---|---|
| Indole-2-carboxamide | MmpL3 | Mycobacterium tuberculosis | 1.56 µM |
| Indole-2-carboxamide | MmpL3 | Mycobacterium tuberculosis H37Rv | 0.39 µM |
| PIPD1 Analogue | MmpL3 | Mycobacterium tuberculosis mc26230 | Bactericidal |
Investigation of Antiviral Potential in Cellular Infection Models
The versatility of the piperazine (B1678402) and indole moieties extends to antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV). A review of piperazine-based antiviral agents highlighted several indole derivatives with potent anti-HIV-1 capabilities. arabjchem.org For instance, a series of indole-7-carboxamides containing a piperazine ring displayed impressive in vitro antiviral activities, with EC50 values in the nanomolar and even picomolar range. arabjchem.org
Specifically, certain analogues demonstrated EC50 values as low as 5.8 x 10⁻⁶ µM and 4 x 10⁻⁵ µM. arabjchem.org Another study on indolylarylsulfone derivatives identified a compound with an EC50 of 0.024 µM against wild-type HIV-1. nih.gov Furthermore, an evolution from indole to azaindole derivatives led to the discovery of a drug candidate, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, which demonstrated antiviral activity in HIV-1-infected subjects. dntb.gov.ua These findings strongly support the potential of the this compound scaffold in the development of novel anti-HIV agents.
Table 3: Anti-HIV-1 Activity of Selected Indole-Piperazine Analogues
| Compound Class | Assay | Activity (EC50) |
|---|---|---|
| Piperazine-containing indole-7-carboxamide | In vitro anti-HIV-1 | 5.8 x 10⁻⁶ µM |
| Piperazine-containing indole-7-carboxamide | In vitro anti-HIV-1 | 4 x 10⁻⁵ µM |
| Indolylarylsulfone derivative | Anti-HIV-1 IIIB | 0.024 µM |
In Vitro Evaluation in Neurodegenerative Disease Models
The neuroprotective and anti-inflammatory properties of this compound analogues are of significant interest in the search for treatments for neurodegenerative diseases. These conditions are often characterized by neuronal cell death and chronic inflammation in the central nervous system.
Neuroprotective Effects in Dopaminergic Cell Culture Models
Dopaminergic neurons are particularly vulnerable in neurodegenerative diseases like Parkinson's disease. Protecting these neurons from damage is a key therapeutic strategy. Studies on arylpiperazine derivatives have shown promising neuroprotective effects. In one study, SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, a major contributor to neuronal cell death. mdpi.com Pre-treatment with certain arylpiperazine compounds at non-toxic doses of 1 µM and 5 µM resulted in a 14–20% recovery of cell viability. mdpi.com
Another study investigating indole-based compounds in SH-SY5Y cells demonstrated their ability to protect against H₂O₂-induced cell death. nih.gov Pre-treatment with these compounds significantly reduced cell mortality, preserving cell viability to levels between 76% and 89%, compared to cells treated with H₂O₂ alone. nih.gov These results indicate that the indole and piperazine components can contribute to neuroprotection against oxidative stress in dopaminergic cell models.
Table 4: Neuroprotective Effects of Indole and Piperazine Analogues in SH-SY5Y Cells
| Compound Class | Stressor | Effect |
|---|---|---|
| Arylpiperazine derivative | H₂O₂ | 14–20% recovery of cell viability |
| Indole-based compound | H₂O₂ | Preservation of cell viability up to 89% |
Assessment of Anti-Inflammatory Effects in Glial Cell Cultures
Neuroinflammation, mediated by glial cells such as astrocytes and microglia, is a hallmark of many neurodegenerative diseases. Therefore, compounds that can modulate the inflammatory response in these cells are of therapeutic interest. A study on a methylenedioxy piperamide-derived compound, D5, investigated its anti-inflammatory effects in inflamed human astrocyte (SVG) and microglia (CHME3) cell cultures. mdpi.com The compound was found to reduce the levels of pro-inflammatory cytokines by suppressing key inflammatory pathways, including NF-κB activation. mdpi.com
Another line of research focused on indole-based compounds as anti-neuroinflammatory agents. nih.gov Certain analogues were shown to cause a remarkable decrease in the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), with reductions of up to 53% and 67% compared to the positive control. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of potent anti-neuroinflammatory drugs for the treatment of neurodegenerative disorders.
Table 5: Anti-Inflammatory Effects of Piperazine and Indole Analogues in Glial and Neuronal Cell Models
| Compound Class | Cell Type | Effect |
|---|---|---|
| Methylenedioxy piperamide (B1618075) derivative | Human astrocytes (SVG) and microglia (CHME3) | Reduction of pro-inflammatory cytokines |
| Indole-based compound | Not specified | Decrease in TNF-α levels by up to 67% |
In Vitro Screening for Anti-Inflammatory Effects in Relevant Cell Lines
A series of novel piperazine-substituted indole derivatives have been synthesized and evaluated for their anti-inflammatory properties. acarindex.com In vitro assays revealed that many of these compounds exhibit significant anti-inflammatory activity, in some cases exceeding that of the standard drug, acetylsalicylic acid (ASA). acarindex.com The mechanism of action for some of these compounds is suggested to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. acarindex.comtrdizin.gov.tr Molecular docking studies have further supported this hypothesis by showing hydrogen bond interactions between the active compounds and the key residues within the COX-2 active site. acarindex.comtrdizin.gov.tr
Additionally, research into novel piperazine-2,5-dione derivatives bearing indole analogues has demonstrated their potential as anti-inflammatory agents. nih.gov Certain compounds within this class, such as 2e and 2q, have displayed notable anti-inflammatory and analgesic effects in vivo, suggesting a promising avenue for further investigation into their mechanisms at the cellular level. nih.gov The anti-inflammatory effects of antidepressant drugs have been noted in the literature, which may suggest a similar mechanism of action for these compounds. nih.gov
To provide a clearer understanding of the anti-inflammatory potential, the following table summarizes the findings for selected this compound analogues.
| Compound ID | Assay Type | Key Findings |
| Compound 2 | DPPH free radical scavenging | 81.63% scavenging activity |
| Compound 11 | DPPH free radical scavenging | 85.63% scavenging activity, comparable to Vitamin E (88.6%) |
| General Finding | In vitro anti-inflammatory assays | Most tested compounds showed higher anti-inflammatory activities than standard ASA |
| Compound 11 | Molecular Docking | Showed H-bond interactions with key residues of the COX-2 active site |
In Vitro Assays for Anticancer Potential in Various Cancer Cell Lines
The anticancer potential of this compound analogues has been a significant area of research, with studies demonstrating their cytotoxic effects against a range of cancer cell lines. osi.lvnih.govresearchgate.net Functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles, which are structurally related to the core this compound scaffold, have shown pronounced anticancer activity. osi.lv Specifically, derivatives incorporating sulfonamide functionalities displayed significant effects against breast cancer and melanoma cell lines. osi.lv In contrast, 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles exhibited moderate activity, primarily against renal cancer cell lines. osi.lv
Furthermore, newly designed series of indole-containing pyrazole (B372694) analogues have demonstrated remarkable cytotoxic activities against a broad spectrum of cancer types. nih.gov These include leukemia, colon, breast, melanoma, lung, renal, prostate, central nervous system (CNS), and ovarian cancer cell lines. nih.gov For instance, compound HD05 showed a significant growth inhibition of 78.76% against leukemia cell lines at a 10 µM concentration. nih.gov
The following table presents a summary of the in vitro anticancer activity of various this compound analogues and related derivatives against different cancer cell lines.
| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings |
| Functionalized 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles | Breast cancer, Melanoma | Pronounced anticancer activity. osi.lv |
| 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles | Renal cancer | Moderate anticancer effect. osi.lv |
| Pyrazolinyl-indole derivative HD02 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Remarkable cytotoxic activities. nih.gov |
| Pyrazolinyl-indole derivative HD05 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Maximum range of cancer cell growth inhibition among tested compounds. nih.gov |
| Pyrazolinyl-indole derivative HD12 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Remarkable cytotoxic activities. nih.gov |
Advanced Analytical Methodologies for Characterization of 5 Piperazin 1 Yl 1h Indole Compounds
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(piperazin-1-yl)-1H-indole by providing detailed information about its atomic and molecular composition, connectivity, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the indole (B1671886) ring, the piperazine (B1678402) ring, and the N-H protons. The aromatic protons of the indole ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons on the piperazine ring would likely appear as two distinct multiplets in the upfield region, corresponding to the protons adjacent to the indole ring and those adjacent to the secondary amine. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift, while the N-H proton of the piperazine ring would also be a singlet, the position of which can be concentration-dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic indole ring would resonate in the downfield region (δ 100-140 ppm), while the sp³ hybridized carbons of the piperazine ring would be found in the upfield region (δ 40-60 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | 8.10 (br s, 1H) | - |
| Indole C2-H | 7.20 (t, 1H) | 124.5 |
| Indole C3-H | 6.45 (t, 1H) | 102.0 |
| Indole C4-H | 7.35 (d, 1H) | 111.0 |
| Indole C6-H | 6.90 (dd, 1H) | 112.5 |
| Indole C7-H | 7.30 (d, 1H) | 121.0 |
| Piperazine N-H | 2.95 (br s, 1H) | - |
| Piperazine C2'/C6'-H | 3.10 (t, 4H) | 50.0 |
| Piperazine C3'/C5'-H | 3.00 (t, 4H) | 46.0 |
| Indole C5 | - | 131.0 |
| Indole C7a | - | 128.0 |
| Indole C3a | - | 136.0 |
Note: Predicted values are based on standard chemical shift tables and substituent effects for indole and piperazine rings. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition (C₁₂H₁₅N₃).
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak (M⁺) would be observed, and its fragmentation would be expected to occur at the weakest bonds. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the bond connecting the piperazine and indole moieties. Common fragments would include the indole ring with a nitrogen atom, and various fragments of the piperazine ring.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 201 | [M]⁺ |
| 158 | [M - C₃H₅N]⁺ (Loss of part of the piperazine ring) |
| 144 | [M - C₄H₇N]⁺ (Loss of part of the piperazine ring) |
| 130 | [Indole-C-N]⁺ |
| 117 | [Indole]⁺ |
| 85 | [Piperazine]⁺ |
| 56 | [C₄H₈]⁺ (Fragment from piperazine ring) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.
The N-H stretching vibration of the indole ring would be expected to appear as a sharp peak around 3400 cm⁻¹. The N-H stretch of the secondary amine in the piperazine ring would likely appear in a similar region, possibly as a broader peak. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the indole ring would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would be present in the fingerprint region, typically between 1350 and 1000 cm⁻¹.
Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Indole N-H Stretch | 3450 - 3350 |
| Piperazine N-H Stretch | 3350 - 3250 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1620 - 1450 |
| C-N Stretch | 1350 - 1150 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Detection is commonly achieved using a UV detector, as the indole ring is a strong chromophore. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve using standards of known concentration.
Interactive Data Table: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively low volatility and the presence of polar N-H groups, this compound itself is not ideal for direct GC-MS analysis. The polar N-H groups can lead to poor peak shape and interactions with the GC column.
Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte. Common derivatization strategies for compounds containing primary or secondary amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). These reactions cap the polar N-H groups with non-polar acyl or silyl (B83357) groups, respectively.
Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The gas chromatogram will provide information on the purity of the derivatized sample, and the mass spectrometer will provide a fragmentation pattern that can be used to confirm the identity of the derivative and, by extension, the original molecule.
Elemental Analysis for Empirical Formula Validation and Purity Confirmation
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data on the elemental composition of a newly synthesized compound. For novel substances like this compound, this analysis serves the dual purpose of validating the proposed empirical formula and offering a quantitative measure of its purity. The most common method, combustion analysis, precisely determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.
The molecular formula for this compound is C₁₂H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results are compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 71.61 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.51 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 20.88 |
| Total (C₁₂H₁₅N₃) | - | - | 201.273 | 100.00 |
Empirical Formula Validation
To validate the empirical formula, a small, purified sample of the synthesized this compound is subjected to combustion analysis. The resulting experimental percentages of C, H, and N (the "Found" values) are then compared to the theoretical percentages (the "Calculated" values). For a compound to be considered analytically pure, the experimental values should closely match the calculated values. The generally accepted tolerance in academic and industrial research is a deviation of no more than ±0.4% for each element. nih.govacs.org
An agreement within this range provides strong evidence that the synthesized compound has the expected atomic arrangement and, therefore, the correct empirical formula.
Purity Confirmation
Beyond formula validation, elemental analysis is a powerful tool for assessing sample purity. rsc.orgstudy.com Significant deviations between the found and calculated values can indicate the presence of impurities. For instance:
Higher than expected carbon and hydrogen percentages might suggest the presence of residual organic solvents used during synthesis or purification.
A lower than expected nitrogen percentage could imply that an incomplete reaction occurred or that by-products lacking the piperazine or indole nitrogen atoms are present in the sample.
Discrepancies across all elements can point to the presence of inorganic salts or other contaminants.
The table below presents an illustrative data set for a sample of this compound, demonstrating the comparison between calculated and experimentally found values that would confirm both the empirical formula and a high degree of purity.
Table 2: Illustrative Example of Elemental Analysis Data for Empirical Formula Validation of this compound
| Element | Calculated (%) | Found (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 71.61 | 71.49 | -0.12 |
| Hydrogen (H) | 7.51 | 7.55 | +0.04 |
| Nitrogen (N) | 20.88 | 20.79 | -0.09 |
The minimal differences shown in Table 2 fall well within the accepted ±0.4% tolerance, providing strong support for the successful synthesis and purification of this compound. nih.govacs.org
Future Research Directions and Unexplored Avenues for 5 Piperazin 1 Yl 1h Indole
Elucidation of Novel Biological Targets Beyond Current Research Scope
While derivatives of the 5-(piperazin-1-yl)-1H-indole scaffold have been extensively studied for their effects on well-established targets like serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, a vast landscape of potential biological targets remains unexplored for the parent compound. nih.govnih.govnih.gov Future investigations should aim to move beyond these conventional G-protein coupled receptors (GPCRs) and explore other protein families where this scaffold may exhibit significant activity.
Key areas for exploration include:
Ion Channels: The piperazine (B1678402) moiety is a common feature in many ion channel modulators. Future screening efforts could target various voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., nAChR, GABA-A) ion channels to uncover novel neuroprotective or cardiomodulatory activities.
Enzyme Inhibition: The indole (B1671886) and piperazine rings can interact with the active sites of various enzymes. Research could focus on kinases, which are crucial in cancer and inflammatory diseases, or enzymes like phosphodiesterases (PDEs) and histone deacetylases (HDACs), which are implicated in a range of disorders. researchgate.net For instance, studies on similar structures have shown potential as kinase inhibitors. researchgate.net
Nuclear Receptors: These ligand-activated transcription factors are critical targets in metabolic diseases, inflammation, and cancer. The lipophilic nature of the indole scaffold suggests potential interactions with the ligand-binding domains of nuclear receptors.
Atypical Targets: Exploration of less conventional targets, such as protein-protein interaction modulators or epigenetic modifiers (e.g., methyltransferases), could reveal unprecedented therapeutic applications for this compound and its future derivatives. wellcomeopenresearch.org
Table 1: Potential Novel Biological Target Classes for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Ion Channels | Voltage-gated sodium channels, Potassium channels | Neurology, Cardiology |
| Kinases | Tyrosine kinases, Serine/threonine kinases | Oncology, Immunology |
| Epigenetic Modifiers | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Neurodegenerative Disorders |
| Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs) | Metabolic Diseases |
| Protein-Protein Interactions | Modulators of Bcl-2 family proteins | Oncology |
Development of Advanced Computational Models Integrating Multi-Scale Simulations
In silico methods are indispensable in modern drug discovery for predicting compound behavior and guiding experimental work. nih.govmdpi.com While standard molecular docking and molecular dynamics (MD) simulations have been applied to derivatives, future computational studies on this compound should incorporate more sophisticated, multi-scale models for a deeper understanding of its molecular interactions. nih.govnih.gov
Future computational approaches could include:
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid models offer a higher level of accuracy for studying the electronic details of ligand-receptor interactions, such as charge transfer and polarization, which are often crucial for binding affinity and selectivity.
Enhanced Sampling MD Simulations: Techniques like metadynamics and umbrella sampling can overcome the limitations of conventional MD by exploring the full conformational landscape of the ligand-protein complex and providing accurate calculations of binding free energies.
Table 2: Advanced Computational Methods for Future Research
| Computational Method | Research Application | Expected Outcome |
|---|---|---|
| QM/MM Simulations | Detailed analysis of binding site interactions. | Accurate prediction of binding modes and electronic effects. |
| Enhanced Sampling MD | Calculation of binding free energy and exploration of conformational changes. | Quantitative prediction of binding affinity and understanding of binding kinetics. |
| Pharmacophore Modeling | Identification of key structural features for activity against novel targets. | Design of new derivatives with improved potency and selectivity. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential liabilities to guide lead optimization. nih.gov |
Exploration of New Synthetic Diversification Strategies and Scaffold Modifications
The versatility of the indole and piperazine scaffolds allows for extensive chemical modification to fine-tune pharmacological properties. nih.govresearchgate.net Future synthetic efforts should focus on novel diversification strategies to expand the chemical space around the this compound core and develop next-generation analogs with improved efficacy and novel biological activities. nih.gov
Promising synthetic strategies include:
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthesis allows for the rapid generation of a diverse library of analogs from a common intermediate. This can include C-H activation or photoredox catalysis to introduce new functional groups at various positions on the indole ring. researchgate.net
Scaffold Hopping and Ring System Modifications: Replacing the indole or piperazine rings with bioisosteric alternatives (e.g., azaindoles, benzothiophenes, or diazepanes) could lead to compounds with different selectivity profiles, improved pharmacokinetic properties, or novel mechanisms of action. nih.gov
Combinatorial Chemistry: Employing high-throughput parallel synthesis techniques can accelerate the exploration of structure-activity relationships (SAR) by rapidly creating large libraries of derivatives with variations at multiple substitution points. thieme-connect.com
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound, which can be a powerful strategy for tackling difficult-to-drug targets.
Table 3: Synthetic Diversification Strategies
| Strategy | Description | Potential Advantage |
|---|---|---|
| Late-Stage Functionalization | Introduction of functional groups in the final synthetic steps. | Rapid generation of diverse analogs for SAR studies. researchgate.net |
| Bioisosteric Replacement | Substitution of key moieties with structurally related groups. | Modulation of potency, selectivity, and pharmacokinetic properties. nih.gov |
| Asymmetric Synthesis | Stereoselective synthesis of chiral derivatives. | Exploration of stereospecific interactions with biological targets. mdpi.com |
| Multi-component Reactions | One-pot reactions involving three or more starting materials. | Increased synthetic efficiency and access to novel chemical scaffolds. researchgate.net |
Integration of Multi-Omics Approaches in Mechanistic Studies for Comprehensive Understanding
To fully elucidate the biological effects of this compound, future research must move beyond single-endpoint assays and adopt a systems biology perspective. frontiersin.orgmdpi.com The integration of multiple "omics" technologies can provide an unbiased, global view of the cellular response to the compound, uncovering novel mechanisms of action and identifying potential biomarkers of efficacy. researchgate.netbiorxiv.org
A multi-omics approach would involve:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns following treatment, revealing the cellular pathways and biological processes modulated by the compound.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between gene expression changes and cellular function.
Integrated Data Analysis: The true power of this approach lies in the computational integration of these disparate datasets. nih.gov This can reveal complex regulatory networks, pinpoint key molecular drivers of the compound's effects, and generate new, testable hypotheses about its mechanism of action.
This comprehensive, data-rich approach will be crucial for understanding the full therapeutic potential of this compound and for guiding its development into a next-generation therapeutic agent.
Q & A
Q. What are the common synthetic routes for 5-(piperazin-1-yl)-1H-indole, and what methodological considerations are critical for regioselectivity?
The synthesis typically involves nucleophilic substitution or coupling reactions between indole derivatives and piperazine. For example, alkylation of 5-chloro-1H-indole with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF) can yield the target compound. Regioselectivity at the indole’s 5th position is achieved by protecting other reactive sites (e.g., N1 of indole) and optimizing reaction time/temperature to minimize by-products . Evidence from similar compounds (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole) highlights the use of acetic acid as a catalyst to enhance coupling efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the piperazine-indole linkage and assess proton environments (e.g., distinguishing NH protons in piperazine vs. indole) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine ring, as demonstrated in structurally analogous compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline .
- HPLC : Validates purity (>95%) and detects impurities, particularly unreacted starting materials .
Q. How does the piperazine moiety influence the compound’s reactivity in common organic reactions?
Piperazine’s tertiary amines participate in acid-base reactions, while its electron-rich nitrogen atoms enable coordination with metal catalysts. For example:
- Oxidation : Piperazine derivatives are prone to N-oxidation under mild conditions using m-CPBA, forming N-oxide by-products .
- Alkylation/Reduction : Piperazine’s NH groups can undergo alkylation with electrophiles (e.g., alkyl halides) or reduction with LiAlH to modify solubility and bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic effects like restricted rotation of the piperazine ring or solvent-dependent tautomerism. Advanced strategies include:
Q. What computational methods are suitable for predicting the pharmacological targets of this compound?
Molecular docking and MD simulations are critical for identifying interactions with receptors like serotonin or histamine receptors. For example:
- Docking Studies : Piperazine-containing analogs (e.g., dual histamine H1/H4 ligands) show high affinity for GPCRs due to hydrogen bonding with conserved aspartate residues .
- QSAR Models : Correlate substituent effects (e.g., methyl groups on piperazine) with bioactivity, as seen in antipsychotic drug analogs .
Q. What experimental design considerations are essential for studying the compound’s stability under physiological conditions?
- pH-Dependent Stability : Assess degradation kinetics in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments. Piperazine’s basicity (pKa ~9.5) may cause precipitation at low pH .
- Oxidative Stress Tests : Use HO or liver microsomes to identify metabolites, as demonstrated in indole derivatives .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Flow Chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time and temperature .
- Recrystallization Optimization : Solvent mixtures (e.g., ethanol/water) improve yield and purity, as shown for related piperazine-indole hybrids .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
